N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enamides are valuable organic substrates that display a fine balance of stability and reactivity, making them increasingly useful in organic synthesis . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a benzyl group attached to the piperidine ring.
Preparation Methods
The synthesis of N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide typically involves the reaction of 1-benzylpiperidine with prop-2-enoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the enamide group is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules due to its reactivity and stability.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide can be compared with other similar compounds such as:
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals and organic synthesis.
The uniqueness of this compound lies in its specific structure, which combines the piperidine ring with an enamide moiety, offering a unique set of chemical and biological properties.
Properties
IUPAC Name |
N-[[(2S)-1-benzylpiperidin-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-2-16(19)17-12-15-10-6-7-11-18(15)13-14-8-4-3-5-9-14/h2-5,8-9,15H,1,6-7,10-13H2,(H,17,19)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZMJNOYVQHZTO-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCCN1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NC[C@@H]1CCCCN1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.